molecular formula C16H14FNO4 B5788003 N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

Cat. No. B5788003
M. Wt: 303.28 g/mol
InChI Key: FKTZCYZOEIEHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide, also known as BFA, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. BFA is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has also been shown to inhibit the activity of the protein kinase B/Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has also been shown to induce apoptosis (cell death) in cancer cells, which is a promising therapeutic approach for cancer treatment. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has been shown to have a neuroprotective effect, which could be beneficial for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is soluble in organic solvents, which makes it easy to use in in vitro experiments. However, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has some limitations. It is not very water-soluble, which can make it difficult to use in in vivo experiments. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is also relatively unstable and can degrade over time, which can affect the reproducibility of experiments.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide. One area of interest is the development of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide's anti-inflammatory and neuroprotective effects. Further research is also needed to determine the optimal dosage and administration of N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide for therapeutic applications.

Synthesis Methods

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with ethyl bromoacetate, followed by the reaction of the resulting product with sodium hydroxide and 1,3-benzodioxole. The final step involves the reaction of the intermediate product with acetic anhydride. The purity of the synthesized N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells, particularly breast cancer cells. It has also been shown to have potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO4/c17-12-2-4-13(5-3-12)20-9-16(19)18-8-11-1-6-14-15(7-11)22-10-21-14/h1-7H,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTZCYZOEIEHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-fluorophenoxy)acetamide

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